![molecular formula C21H18FN5O2S B2592046 N1-(4-fluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 895790-92-8](/img/structure/B2592046.png)

N1-(4-fluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazoles and thiazoles are classes of heterocyclic compounds that have been studied extensively due to their significant biological and pharmacological properties . They are present in many medicinal compounds and have various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .

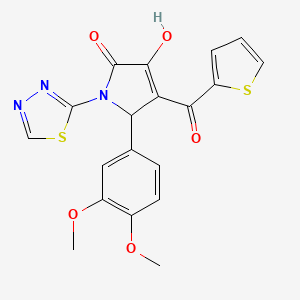

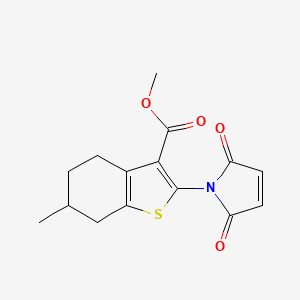

Molecular Structure Analysis

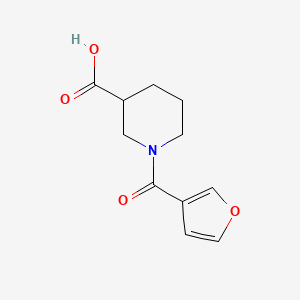

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . Thiazole is a similar five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The specific molecular structure of “N1-(4-fluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” would require more specific information.Scientific Research Applications

Synthesis and Structural Characterization

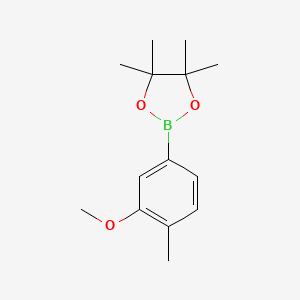

Research has demonstrated the synthesis and structural characterization of complex molecules that integrate elements like fluorophenyl, thiazolo[3,2-b][1,2,4]triazole, and other heterocyclic components. For example, studies on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their biological activities, revealing antimicrobial, anti-lipase, and antiurease activities for some synthesized compounds (Başoğlu et al., 2013). Similarly, the synthesis and structural determination of structural analogs using synchrotron X-ray powder diffraction have been reported, highlighting the importance of accurate structural characterization in understanding the properties and potential applications of such compounds (Gündoğdu et al., 2017).

Biological Activities

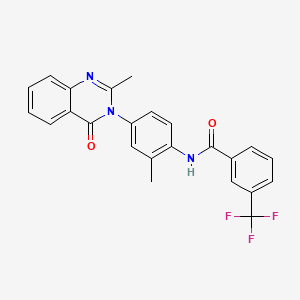

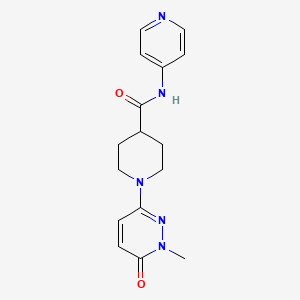

Several studies have synthesized and evaluated the biological activities of complex molecules, with a focus on antimicrobial, anticancer, and anti-inflammatory activities. The design and synthesis of thiazolo[3,2-b]-1,2,4-triazole derivatives substituted with flurbiprofen showed promising in-vivo anti-inflammatory and analgesic activities, offering potential as safer alternatives to existing therapies (Doğdaş et al., 2007). Novel fluorine-containing compounds with potential antimicrobial agents have also been developed, underscoring the versatility of incorporating fluorine into molecular designs for enhanced biological activity (Desai et al., 2013).

Mechanism of Action

The mechanism of action of these compounds generally involves interactions with different target receptors, leading to specific biochemical changes . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can influence their bioavailability and efficacy . The molecular and cellular effects of these compounds’ actions can vary depending on the specific targets and pathways they affect . Environmental factors, such as pH, temperature, and the presence of other molecules, can also influence these compounds’ action, efficacy, and stability .

Future Directions

Triazole and thiazole derivatives continue to be an active area of research due to their significant biological and pharmacological properties . Future research will likely continue to explore new synthetic methods, investigate their mechanisms of action, and develop new derivatives with improved activity and safety profiles.

properties

IUPAC Name |

N'-(4-fluorophenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O2S/c1-13-4-2-3-5-17(13)18-25-21-27(26-18)16(12-30-21)10-11-23-19(28)20(29)24-15-8-6-14(22)7-9-15/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODIBJAROFVSJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2591964.png)

![2-Chloro-N-[(3-ethylphenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]acetamide](/img/structure/B2591966.png)

![(E)-N'-[6-(4-chlorophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2591969.png)

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2591971.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2591975.png)

![(1R,3S,4S)-3-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2591977.png)

![N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide](/img/structure/B2591984.png)

amino}-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2591986.png)